molecular formula C6H7BO4S B1386931 (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid CAS No. 957062-52-1

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Cat. No. B1386931
CAS RN: 957062-52-1
M. Wt: 186 g/mol
InChI Key: MGDKHNFETCRNRQ-UHFFFAOYSA-N
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Description

“(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid” is a chemical compound with the CAS Number: 957062-52-1. It has a molecular weight of 186 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the use of palladium (Pd(PPh3)4) and an aqueous solution of potassium phosphate (K3PO4). The reaction takes place in dioxane at 80°C . In one example, the compound was synthesized from (5-(methoxycarbonyl)thiophen-3-yl)boronic acid and 3-bromo-i-methyl-iH-pyrazole .


Molecular Structure Analysis

The linear formula of this compound is C6H7BO4S . The InChI code is 1S/C6H8BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10,12H,1H3 .


Chemical Reactions Analysis

The compound is used in various chemical reactions. For instance, it is used as a reagent for preparing hydroxyimino (phenyl)propanones .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Sensing Applications

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: is utilized in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in the development of sensors for detecting sugars, glycated proteins, and other biological molecules with diol groups .

Biological Labelling

The compound’s reactivity with diols also allows it to be used in biological labelling. It can be conjugated to biomolecules, providing a means to track or quantify the presence of these molecules in various biological samples .

Protein Manipulation and Modification

Researchers use (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid for protein manipulation and modification. This includes the selective labelling of glycoproteins and the study of protein glycosylation patterns, which are important in disease pathogenesis and therapy .

Separation Technologies

In chromatography and electrophoresis, the compound can be used to modify surfaces or as a stationary phase to separate molecules based on their interaction with boronic acids. This is particularly useful for the separation of glycated molecules .

Development of Therapeutics

The interaction of boronic acids with biological molecules has therapeutic applications. For example, they can be used to interfere with signalling pathways, inhibit enzymes, or as delivery systems for drugs, including potential use in neutron capture therapy .

Controlled Release Systems

Due to its binding properties, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid can be incorporated into polymers or microparticles that respond to the presence of diols, such as glucose. This makes it a candidate for the development of controlled release systems for insulin or other drugs .

Material Science

The compound’s boronic acid group can react with various organic substrates, making it a valuable building block in material science. It can be used to create novel polymers with specific properties or to functionalize surfaces for various applications .

Chemical Synthesis

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: is used in chemical synthesis as a reagent or intermediate. It can participate in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(5-methoxycarbonylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKHNFETCRNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656917
Record name [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

CAS RN

957062-52-1
Record name [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methoxycarbonyl)thiophene-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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